Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate
Description
Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole core with a methyl substituent at the 4-position and an ethyl ester group at the 5-position. Its molecular formula is C₁₀H₁₁NO₂S, with a molecular weight of 209.26 g/mol (calculated). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Derivatives of thieno[3,2-b]pyrroles are known for their electron-rich properties, making them valuable in semiconductor applications and as bioactive agents in drug discovery .
Properties
IUPAC Name |
ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-3-13-10(12)8-6-9-7(11(8)2)4-5-14-9/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJXITOKGFWLME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches
The synthesis of ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate typically involves constructing the thieno[3,2-b]pyrrole ring system followed by functionalization to introduce the ethyl ester and methyl groups. The key synthetic strategies include:
- Cyclization of substituted thiophenes with amino or hydroxy groups to form the fused pyrrole ring.
- Esterification reactions to install the ethyl carboxylate moiety.
- Alkylation reactions to introduce the methyl substituent at the 4-position.
Specific Synthetic Routes
Microwave-Assisted Synthesis Using Ionic Liquids
A notable method involves microwave-assisted synthesis using ionic liquids such as 1-methyl-3-butylimidazolium hydroxide ([bmim]OH) as the reaction medium. This approach enables rapid assembly of thieno[3,2-b]pyrrole esters with high yields and short reaction times.
- Procedure: Copper(I) iodide catalyzed reaction of aldehydes or ketones with ethyl isocyanoacetate in [bmim]OH under microwave irradiation at 50 °C for 10 minutes.
- Outcome: this compound was obtained in yields up to 88%.
- Advantages: Simple experimental procedure, short reaction time, and scalability to decagram quantities.
- Characterization: Confirmed by NMR, IR, and mass spectrometry data consistent with literature values.
Stepwise Intramolecular Heteroannulation of Functionalized Thiophenes
Another robust method involves the synthesis of 4,5-substituted 3-amino- or 3-hydroxy-2-functionalized thiophenes followed by intramolecular cyclization to form the thieno[3,2-b]pyrrole core.
- Key steps:
- Preparation of substituted thiophenes via treatment of (het)aryl acetonitriles or acetates with (het)aryl dithioesters in the presence of lithium diisopropylamide (LDA).
- In situ alkylation and intramolecular condensation with activated methylene halides (e.g., bromocrotonate).
- Yields: High yields reported for the formation of thieno-fused heterocycles.
- Relevance: This method allows incorporation of diverse substituents, including methyl groups, at specific positions on the thieno[3,2-b]pyrrole scaffold.
Gewald Reaction Followed by Cyclization and Functional Group Transformations
The Gewald reaction, involving condensation of ethyl cyanoacetate, ethyl acetoacetate, and sulfur in ethanol with morpholine as a base, can be used to prepare key intermediates.
- Subsequent steps:
- Cyclization under reflux in formamide/acetic acid to form the thieno ring.
- Chlorination and further functionalization to introduce ester and methyl groups.
- Application: This multi-step route is useful for synthesizing intermediates that can be converted into this compound derivatives.
Data Summary Table of Preparation Methods
Additional Notes on Reaction Types and Functionalization
- The ethyl ester group in these compounds can be hydrolyzed or transformed into other functional groups such as hydroxamic acids or amides, expanding the compound's utility in drug discovery.
- The methyl substituent at the 4-position can be introduced via alkylation reactions or by starting from appropriately substituted thiophene precursors.
- Bromination and formylation reactions on the thieno[3,2-b]pyrrole core allow further diversification, enabling synthesis of derivatives like ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, which can serve as versatile intermediates for substitution, oxidation, or reduction reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Thieno[2,3-b]pyrrole-2-carboxylic acids.
Reduction: Corresponding alcohols or other reduced derivatives.
Substitution: Various substituted thienopyrrole derivatives.
Scientific Research Applications
Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. For example, as an inhibitor of histone lysine demethylase, it binds to the active site of the enzyme, preventing the demethylation of histone proteins . This interaction affects gene expression and can have therapeutic implications in oncology .
Comparison with Similar Compounds
Reactivity and Functionalization
- Nitration: Nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate occurs preferentially at the 6-position of the pyrrole ring . However, achieving nitration at the 2-position (on the thiophene ring) requires strategic functionalization, such as prior aldehyde installation .
- Alkylation : Sodium hydride-mediated alkylation in DMF is a common method for introducing substituents at the 4-position, as seen in the synthesis of methyl 4-(4-chlorobenzyl) derivatives .
- Stille Coupling: Brominated derivatives (e.g., ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate) are pivotal in cross-coupling reactions to construct donor-acceptor semiconductors .
Key Research Findings
Synthetic Challenges : Nitration at the 2-position of the thiophene ring is sterically hindered, requiring careful sequential functionalization .
Substituent Effects :
- Electron-donating groups (e.g., methyl) enhance π-conjugation, improving charge transport in semiconductors .
- Bulky substituents (e.g., 4-chlorobenzyl) increase steric hindrance, affecting receptor binding in biological systems .
Purity and Yield: Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives are typically obtained in high purity (>98%) via silica gel chromatography , though yields vary (e.g., 54% for ethyl 1-methyl-4H-pyrrolo derivatives ).
Biological Activity
Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique thieno-pyrrole structure, which is believed to contribute to its pharmacological properties. This article explores its biological activity, focusing on recent research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 181.21 g/mol. It is characterized by a five-membered pyrrole ring fused to a thiophene ring, which enhances its electronic properties and biological interactions.
Anti-inflammatory Properties
Recent studies indicate that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. The compound's mechanism appears to involve modulation of signaling pathways associated with inflammation, although further elucidation of these pathways is necessary.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown cytotoxic effects against human breast cancer cell lines by triggering caspase-dependent pathways. These findings highlight its potential as a chemotherapeutic agent.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
- Receptor Interaction : It may interact with receptors that modulate cellular responses to stress and inflammation.
- Oxidative Stress Modulation : There is evidence suggesting that the compound can alter oxidative stress levels within cells, contributing to its protective effects.
Study 1: Anti-inflammatory Activity
In a controlled laboratory study, this compound was administered to cultured macrophages stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in the secretion of TNF-alpha and IL-6 compared to untreated controls, demonstrating its anti-inflammatory potential.
Study 2: Anticancer Efficacy
A study examining the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with the compound.
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine production | Inhibition of inflammatory signaling pathways |
| Anticancer | Induction of apoptosis | Activation of caspase-dependent pathways |
| Cytotoxicity | Decreased cell viability | Modulation of oxidative stress |
Q & A
Q. What are the key functional groups in Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate, and how do they influence its reactivity in synthetic applications?
The compound features a thieno[3,2-b]pyrrole core with a methyl group at the 4-position and an ester group at the 5-position. The methyl group enhances steric hindrance, affecting regioselectivity in electrophilic substitutions, while the ester group enables nucleophilic acyl substitution or hydrolysis to carboxylic acid derivatives. These functionalities make it versatile for constructing fused heterocycles or modifying pharmacophores in drug discovery .
Q. What synthetic methodologies are commonly employed to prepare this compound and its derivatives?
A typical synthesis involves:
- Core formation : Cyclocondensation of substituted pyrrole precursors with thiophene derivatives.
- Functionalization : Bromination or formylation at reactive positions (e.g., 2- or 6-positions) using reagents like NBS (N-bromosuccinimide) or Vilsmeier-Haack reagent .
- Esterification : Ethyl ester introduction via acid-catalyzed alcoholysis. Key steps require anhydrous conditions and catalysts such as NaH for alkylation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : HPLC or TLC with UV detection to assess purity.
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm, ester carbonyl at δ ~165-170 ppm).
- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ for C₁₀H₁₁NO₂S: m/z 210.06).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for thienopyrrole derivatives?
- Refinement tools : Use SHELXL for high-resolution data to model disorder or twinning. For low-resolution data, apply restraints/constraints to bond lengths/angles .
- Validation : Cross-check with computational models (DFT-optimized geometries) to identify outliers in bond distances or angles .
- Example: Discrepancies in methyl group orientation can arise from dynamic disorder; use SQUEEZE (PLATON) to model solvent regions .
Q. What strategies optimize the biological activity of thienopyrrole derivatives in structure-activity relationship (SAR) studies?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., Br at 2-position) to enhance electrophilicity for covalent target binding .
- Bioisosteric replacements : Replace the ester with amides or carbamates to improve metabolic stability .
- In vitro assays : Test cytotoxicity (e.g., IC₅₀ in HeLa cells) and selectivity against kinase or protease targets .
Q. How can researchers address contradictory reactivity data in nucleophilic substitution reactions involving this compound?
- Control experiments : Compare reactivity under varying conditions (e.g., polar aprotic vs. protic solvents, temperature).
- Computational modeling : Use DFT to calculate activation barriers for competing pathways (e.g., SN1 vs. SN2 mechanisms).
- Isolation of intermediates : Trap reactive intermediates (e.g., using low-temperature NMR) to identify kinetic vs. thermodynamic products .
Q. What are the best practices for analyzing interactions between thienopyrrole derivatives and biological macromolecules?
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
- Structural biology : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes.
- Molecular docking : Validate interactions using software like AutoDock Vina, guided by crystallographic data .
Comparative Analysis of Structural Analogs
Methodological Recommendations
- Synthetic challenges : Optimize bromination using NBS in DMF at 0°C to avoid overhalogenation .
- Data interpretation : Use Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions in crystal packing .
- Safety protocols : Follow GHS guidelines for handling brominated derivatives (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
